N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide
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Overview
Description
N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide is an organic compound with a complex structure that includes fluorophenyl, methylphenyl, and sulfonyl groups
Preparation Methods
The synthesis of N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Amidation: The final step involves the amidation reaction where the sulfonylated intermediate reacts with a butanamide derivative under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be compared with similar compounds such as:
N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide: This compound shares similar structural features but differs in its functional groups and overall reactivity.
N-(4-Fluoro-2-methylphenyl)-4-{(4-fluorophenyl)sulfonylamino}butanamide: Another structurally related compound with variations in the positioning of the fluorine and methyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, a compound with the molecular formula C18H21FN2O3S, has garnered attention in recent years due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
This compound is synthesized through a series of chemical reactions that include halogenation, sulfonylation, and amidation. The synthesis typically involves:
- Formation of the Fluorophenyl Intermediate : Initial preparation through halogenation.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride.
- Amidation : Final reaction with a butanamide derivative to yield the target compound.
These steps are optimized for yield and purity, often utilizing catalysts and controlled conditions for scalability .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. The compound may modulate these targets, leading to various biological effects, including anti-cancer properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, research indicates that similar fluorinated compounds exhibit significant inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. In vitro assays demonstrated that compounds with structural similarities to this compound showed IC50 values as low as 1.30 μM in solid tumor cell lines like HepG2 .
Study on HDAC Inhibition
A notable study focused on the inhibition of HDAC3 by fluorinated benzamide derivatives, revealing that modifications such as fluorine substitution enhance selectivity and potency against class I HDACs. The study reported that compounds with similar structures to this compound could induce apoptosis in cancer cells and promote G2/M phase arrest, contributing to their antitumor efficacy .
Pharmacokinetics and Efficacy
In vivo studies using xenograft models demonstrated the compound's ability to inhibit tumor growth effectively. The pharmacokinetic profile indicated favorable absorption and minimal metabolic degradation across different species, suggesting potential for clinical applications .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure | Key Activity |
---|---|---|
N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide | Similar structure | Moderate HDAC inhibition |
N-(4-Fluoro-2-methylphenyl)-4-{(4-fluorophenyl)sulfonylamino}butanamide | Variation in fluorine position | Enhanced anticancer activity |
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-5-11-17(12-6-14)25(23,24)21(2)13-3-4-18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDLWIRWUWVQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.